N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Overview
Description
N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a benzamide group, and halogenated phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the halogenated phenyl groups, and the final coupling with the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Phenethylamine: Another related compound with a simpler structure and different chemical properties.
Uniqueness
N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide stands out due to its complex structure, which includes multiple functional groups and halogenated phenyl rings. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[1-[5-[2-(2-bromo-4,6-difluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrF2N5O2S/c1-12(2)18(27-21(32)13-7-5-4-6-8-13)20-28-29-22(30(20)3)33-11-17(31)26-19-15(23)9-14(24)10-16(19)25/h4-10,12,18H,11H2,1-3H3,(H,26,31)(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTVMHNTLUJFNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2Br)F)F)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrF2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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